Higher Computed Lipophilicity (XLogP3) Differentiates the 3-Chlorophenyl-2-methoxyethoxymethyl Scaffold from the 2,5-Difluorophenyl and 4-Sulfonyl Regioisomer Analogs
The target compound exhibits a computed XLogP3 of 2.1, which is 0.4 log unit higher than the 2,5-difluorophenyl analog (CAS 1251631-86-3; XLogP3 = 1.7) [1][2] and 0.2 log unit higher than the 4-sulfonyl regioisomer 4-[(3-chlorophenyl)sulfonyl]piperidine (CAS 946400-08-4; XLogP3 = 1.9) [3]. It also exceeds the methylsulfonyl analog (CAS 1448051-33-9; XLogP3 = 1.6) by 0.5 log unit [4].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 2,5-Difluorophenyl analog: XLogP3 = 1.7; 4-Sulfonyl regioisomer: XLogP3 = 1.9; Methylsulfonyl analog: XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +0.2 to +0.5 log units vs. comparators |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release); values extracted from PubChem compound summaries [1][2][3][4] |
Why This Matters
A 0.2–0.5 log unit increase in XLogP3 translates to a 1.6- to 3.2-fold increase in predicted octanol–water partition coefficient, which can be decisive for membrane permeation in cell-based assays or for achieving sufficient lipophilicity in foliar agrochemical uptake models.
- [1] PubChem Compound Summary for CID 49677835, 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 49677836, 1-((2,5-Difluorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine. National Center for Biotechnology Information (2026). View Source
- [3] PubChem Compound Summary for CID 53417698, 4-[(3-Chlorophenyl)sulfonyl]piperidine. National Center for Biotechnology Information (2026). View Source
- [4] PubChem Compound Summary for CID 71805712, 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine. National Center for Biotechnology Information (2026). View Source
